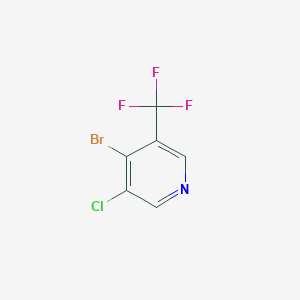

4-Bromo-3-chloro-5-(trifluoromethyl)pyridine

CAS No.: 1211580-66-3

Cat. No.: VC5318576

Molecular Formula: C6H2BrClF3N

Molecular Weight: 260.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211580-66-3 |

|---|---|

| Molecular Formula | C6H2BrClF3N |

| Molecular Weight | 260.44 |

| IUPAC Name | 4-bromo-3-chloro-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H2BrClF3N/c7-5-3(6(9,10)11)1-12-2-4(5)8/h1-2H |

| Standard InChI Key | DXFJNMMCCARDPJ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C=N1)Cl)Br)C(F)(F)F |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound’s IUPAC name, 4-bromo-3-chloro-5-(trifluoromethyl)pyridine, reflects its substitution pattern on the pyridine ring. Key identifiers include:

The trifluoromethyl group at position 5 enhances electron-withdrawing effects, polarizing the pyridine ring and activating halogen atoms at positions 3 and 4 for subsequent reactions . X-ray crystallography of analogous compounds confirms that such substitution patterns induce planar geometry with slight distortions due to steric interactions between substituents .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-bromo-3-chloro-5-(trifluoromethyl)pyridine typically involves sequential halogenation and functionalization steps:

-

Trifluoromethylation: Introduction of the CF₃ group via radical trifluoromethylation or nucleophilic substitution on pre-halogenated pyridines.

-

Bromination and Chlorination: Directed ortho-metallation or electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) .

A reported pathway involves bromination of 3-chloro-5-(trifluoromethyl)pyridine using copper(II) bromide (CuBr₂) in acetonitrile under reflux, achieving moderate yields . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize polyhalogenation byproducts.

Industrial Manufacturing

Industrial production employs continuous-flow reactors to enhance scalability and purity. Advanced catalytic systems, such as palladium on carbon (Pd/C), facilitate selective halogen retention during downstream functionalization . Process analytics, including HPLC and GC-MS, ensure compliance with regulatory standards for intermediates used in pharmaceutical synthesis .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom at position 4 is highly reactive toward nucleophiles (e.g., amines, thiols) in SNAr (nucleophilic aromatic substitution) reactions. For example, treatment with sodium methoxide yields 4-methoxy derivatives, while reaction with aniline produces aryl-substituted pyridines . The chlorine at position 3 exhibits lower reactivity but can participate in Ullmann-type couplings under copper catalysis .

Cross-Coupling Reactions

The compound is a key substrate in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form biaryl structures, integral to drug discovery (e.g., kinase inhibitors) .

-

Buchwald-Hartwig Amination: Forms C–N bonds with primary/secondary amines, enabling access to diverse heterocyclic scaffolds .

Functional Group Interconversion

The trifluoromethyl group resists hydrolysis but can undergo radical-mediated defluorination under harsh conditions (e.g., UV light, peroxides) .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s halogen atoms serve as handles for introducing pharmacophores. For instance:

-

Anticancer Agents: Derivatives inhibit tyrosine kinases by mimicking ATP-binding motifs .

-

Antiviral Compounds: Structural analogs show activity against RNA viruses via protease inhibition .

Agrochemical Development

Trifluoromethylpyridines are prevalent in herbicides and insecticides. The chlorine and bromine substituents enhance lipid solubility, improving foliar absorption and rainfastness .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability and gas adsorption properties .

Comparative Analysis with Analogous Compounds

| Compound | Substituents | Reactivity Difference |

|---|---|---|

| 2-Bromo-5-(trifluoromethyl)pyridine | Br (C2), CF₃ (C5) | Higher C2 bromine reactivity in SNAr |

| 3-Bromo-5-chloropyridine | Br (C3), Cl (C5) | Lower steric hindrance at C3 |

| 4-Chloro-3-(trifluoromethyl)pyridine | Cl (C4), CF₃ (C3) | Reduced electrophilicity at C4 |

The 4-bromo-3-chloro-5-(trifluoromethyl)pyridine’s unique substitution enables regioselective functionalization unavailable in its isomers .

Research Gaps and Future Directions

Despite its utility, limited studies exist on:

-

Metabolic Pathways: ADME (absorption, distribution, metabolism, excretion) profiles in mammalian systems.

-

Green Synthesis: Development of solvent-free or catalytic methods to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume